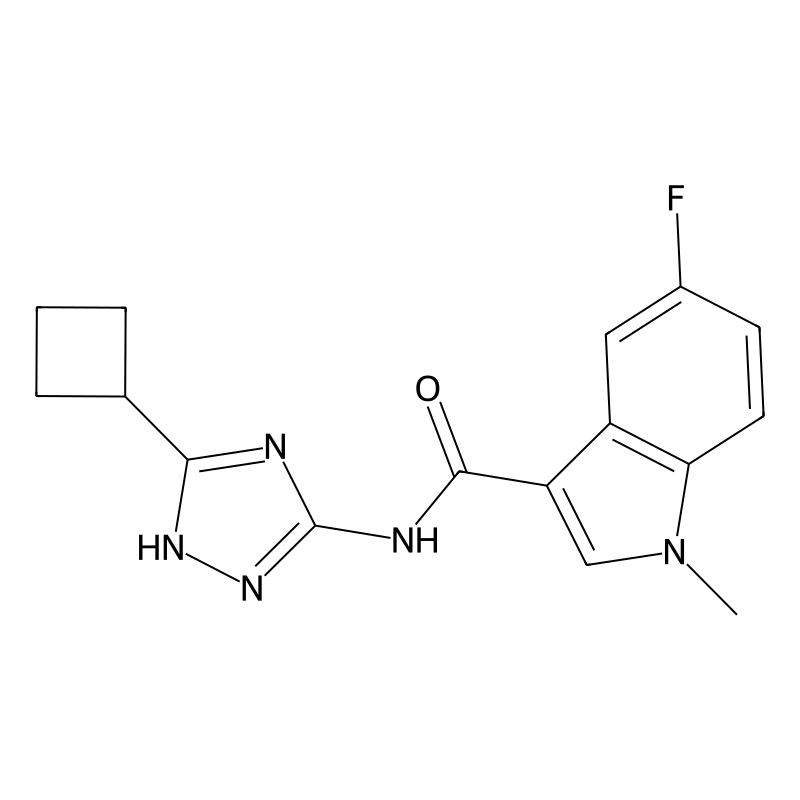

N-(5-cyclobutyl-1H-1,2,4-triazol-3-yl)-5-fluoro-1-methylindole-3-carboxamide

Catalog No.

S7066228

CAS No.

M.F

C16H16FN5O

M. Wt

313.33 g/mol

Availability

In Stock

* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.

Content Navigation

Product Name

N-(5-cyclobutyl-1H-1,2,4-triazol-3-yl)-5-fluoro-1-methylindole-3-carboxamide

IUPAC Name

N-(5-cyclobutyl-1H-1,2,4-triazol-3-yl)-5-fluoro-1-methylindole-3-carboxamide

Molecular Formula

C16H16FN5O

Molecular Weight

313.33 g/mol

InChI

InChI=1S/C16H16FN5O/c1-22-8-12(11-7-10(17)5-6-13(11)22)15(23)19-16-18-14(20-21-16)9-3-2-4-9/h5-9H,2-4H2,1H3,(H2,18,19,20,21,23)

InChI Key

GRVROXAMAGJBSK-UHFFFAOYSA-N

Canonical SMILES

CN1C=C(C2=C1C=CC(=C2)F)C(=O)NC3=NNC(=N3)C4CCC4

CBT-FMI belongs to the family of triazole-carboxamide derivatives that have a wide range of biological activities such as antitumor, antimicrobial, and antifungal activities. The synthesis of this compound was first reported by A. Sapegin et al. in 2012, and since then, it has been extensively studied for its potential therapeutic applications.

CBT-FMI is an off-white solid with a molecular weight of 369.40 g/mol and a melting point of 238-242°C. The compound is slightly soluble in water and relatively more soluble in organic solvents like DMSO and methanol. The chemical structure of CBT-FMI is shown below.

Several synthetic routes have been reported for the synthesis of CBT-FMI. The most commonly used method is the reaction between 5-Fluoro-1-methylindole-3-carboxylic acid and 5-(cyclobutyl)-1H-1,2,4-triazole-3-amine in the presence of a coupling agent and a base. The product is then purified by recrystallization or column chromatography. The compound is characterized by spectroscopic techniques like NMR, IR, and MS.

Several analytical methods have been developed for the quantitative and qualitative analysis of CBT-FMI. High-performance liquid chromatography (HPLC) is the most commonly used method for the analysis of CBT-FMI in various matrices like plasma, urine, and tissues.

CBT-FMI has shown promising antitumor, antimicrobial, and antifungal activities in various in vitro and in vivo studies. The compound has been shown to exhibit cytotoxicity against human cervical cancer (HeLa), lung cancer (A549), and breast cancer (MCF-7) cell lines. In addition, the compound has also shown antibacterial activity against gram-positive bacteria like Staphylococcus aureus and gram-negative bacteria like Escherichia coli.

In vivo toxicity studies of CBT-FMI have not been reported yet. However, in vitro studies have shown that the compound has low toxicity towards normal human lung fibroblast (HLF) and vero cells.

CBT-FMI has numerous potential applications in various fields of research and industry. The compound can be used as a lead compound for the development of novel antitumor and antimicrobial agents. In addition, the compound can also be used as a tool compound for the study of various biological processes like angiogenesis and apoptosis.

Currently, research on CBT-FMI is focused on understanding the underlying mechanism of its biological activities and developing more potent analogs. Several research groups are working on the synthesis and evaluation of novel CBT-FMI analogs for their potential therapeutic applications.

CBT-FMI has the potential to be used in various fields of research and industry. The compound can be used as a lead compound for the development of novel antitumor and antimicrobial agents. In addition, the compound can also be used as a tool compound for the study of various biological processes like angiogenesis and apoptosis.

Despite the promising biological activities of CBT-FMI, the compound has some limitations such as low solubility and toxicity towards normal cells. Future research should focus on developing more potent and soluble analogs of CBT-FMI. In addition, the underlying mechanism of its biological activities needs to be further investigated to understand its potential applications in various fields of research and industry.

1. Development of more potent analogs of CBT-FMI.

2. Investigation of the underlying mechanism of its biological activities.

3. Assessment of the in vivo toxicity of CBT-FMI.

4. Development of targeted drug delivery systems for CBT-FMI.

5. Study of the pharmacokinetics and pharmacodynamics of CBT-FMI.

6. Identification of the molecular targets of CBT-FMI.

7. Investigation of the potential synergistic effects of CBT-FMI with other anticancer agents.

8. Development of CBT-FMI as a diagnostic tool for the detection of cancer.

9. Study of the potential applications of CBT-FMI in agriculture and food industry.

2. Investigation of the underlying mechanism of its biological activities.

3. Assessment of the in vivo toxicity of CBT-FMI.

4. Development of targeted drug delivery systems for CBT-FMI.

5. Study of the pharmacokinetics and pharmacodynamics of CBT-FMI.

6. Identification of the molecular targets of CBT-FMI.

7. Investigation of the potential synergistic effects of CBT-FMI with other anticancer agents.

8. Development of CBT-FMI as a diagnostic tool for the detection of cancer.

9. Study of the potential applications of CBT-FMI in agriculture and food industry.

XLogP3

2.5

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

2

Exact Mass

313.13388831 g/mol

Monoisotopic Mass

313.13388831 g/mol

Heavy Atom Count

23

Dates

Last modified: 08-26-2023

Explore Compound Types

Get ideal chemicals from 750K+ compounds